molecular formula C28H33ClN4O2S B12382723 BuChE-IN-8

BuChE-IN-8

Cat. No.: B12382723
M. Wt: 525.1 g/mol
InChI Key: HAJZMHJFOROAIK-UHFFFAOYSA-N
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Description

BuChE-IN-8 is a compound known for its inhibitory effects on butyrylcholinesterase (BuChE), an enzyme that hydrolyzes esters of choline, including acetylcholine. This compound has shown potential in inhibiting human β-secretase (BACE1) and Aβ40 aggregation, making it a promising candidate for Alzheimer’s disease treatment .

Preparation Methods

The synthesis of BuChE-IN-8 involves a series of chemical reactions. The synthetic route typically includes the combination of specific reagents under controlled conditions to achieve the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer. Industrial production methods would involve scaling up these reactions while ensuring purity and yield .

Chemical Reactions Analysis

BuChE-IN-8 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

BuChE-IN-8 has several scientific research applications:

    Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.

    Biology: Investigated for its effects on enzyme activity and cellular processes.

    Medicine: Explored as a potential therapeutic agent for Alzheimer’s disease due to its inhibitory effects on BuChE and BACE1.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

BuChE-IN-8 exerts its effects by inhibiting the activity of butyrylcholinesterase. This inhibition increases the levels of acetylcholine in the brain, which is beneficial for cognitive function. The compound also inhibits β-secretase (BACE1), reducing the formation of amyloid plaques, a hallmark of Alzheimer’s disease. The molecular targets include the active sites of BuChE and BACE1, and the pathways involved are related to cholinergic neurotransmission and amyloid metabolism .

Comparison with Similar Compounds

BuChE-IN-8 is unique due to its dual inhibitory effects on BuChE and BACE1. Similar compounds include:

Properties

Molecular Formula

C28H33ClN4O2S

Molecular Weight

525.1 g/mol

IUPAC Name

4-amino-N-[(4-chlorophenyl)methyl]-2-[methyl-[2-(2-phenothiazin-10-ylethoxy)ethyl]amino]butanamide

InChI

InChI=1S/C28H33ClN4O2S/c1-32(25(14-15-30)28(34)31-20-21-10-12-22(29)13-11-21)16-18-35-19-17-33-23-6-2-4-8-26(23)36-27-9-5-3-7-24(27)33/h2-13,25H,14-20,30H2,1H3,(H,31,34)

InChI Key

HAJZMHJFOROAIK-UHFFFAOYSA-N

Canonical SMILES

CN(CCOCCN1C2=CC=CC=C2SC3=CC=CC=C31)C(CCN)C(=O)NCC4=CC=C(C=C4)Cl

Origin of Product

United States

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